

Technical Guide: Biochemical Properties of Cytidine-5'-Triphosphate (CTP) Disodium Salt

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Compound of Interest

Compound Name: Cytidine-5'-triphosphate disodium

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Abstract

Cytidine-5'-Triphosphate (CTP) is a pivotal pyrimidine nucleotide involved in a multitude of essential cellular processes. As a high-energy molecule, it serves as a fundamental building block for nucleic acid synthesis and plays a critical role in the biosynthesis of complex lipids and glycoproteins. The disodium salt form of CTP is a stable, water-soluble derivative widely utilized in biochemical and molecular biology research. This guide provides an in-depth overview of the core biochemical properties of CTP disodium salt, detailed experimental protocols for its handling and analysis, and visual representations of its key metabolic pathways.

Physicochemical and Handling Properties

CTP disodium salt is typically supplied as a white crystalline powder. Its high water solubility is a key advantage for in vitro experimental work, whereas it is insoluble in organic solvents like ethanol and ether[1]. For long-term viability, the compound should be stored under desiccating conditions at -20°C, where it can remain stable for at least four years[2][3].

Table 1: Physicochemical Properties of CTP Disodium Salt

Property	Value	Citations
Chemical Name	Cytidine 5'-(tetrahydrogen triphosphate), disodium salt	[3]
Synonyms	CTP, 5'-CTP·2Na	[1][4]
CAS Number	36051-68-0	[1][2]
Molecular Formula	C ₉ H ₁₄ N ₃ Na ₂ O ₁₄ P ₃	[2][4]
Molecular Weight	527.12 g/mol	[5][6]
Appearance	White crystalline powder	[3][4]
Purity (Typical)	≥95% (HPLC)	[1][4]
Storage Temperature	-20°C	[1][2]
UV Absorbance (λmax)	271 nm (at pH 7.0)	[7]
Molar Extinction (ε)	9.0 x 10 ³ M ⁻¹ cm ⁻¹ (at pH 7.0)	[7]

Table 2: Solubility Data

Solvent	Solubility	Citations
Water	50 mg/mL (clear, colorless solution)	[1][8]
PBS (pH 7.2)	10 mg/mL	[3]
Ethanol, Chloroform, Ether	Insoluble	[1]

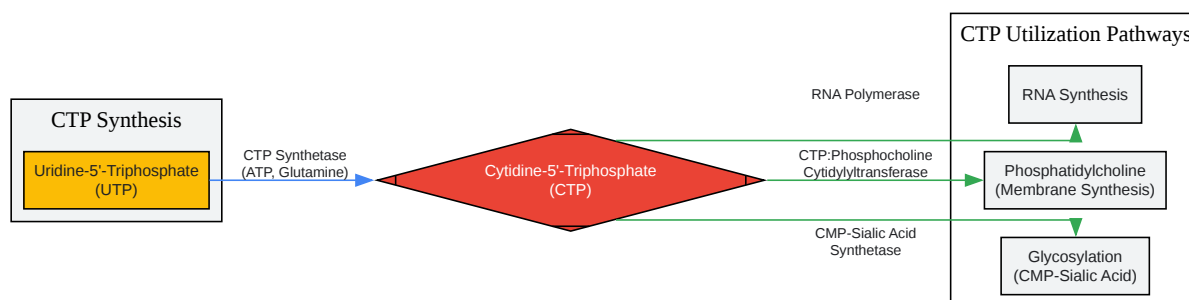
Core Biochemical Roles and Signaling Pathways

CTP is a cornerstone of cellular metabolism, primarily synthesized from Uridine-5'-Triphosphate (UTP) by the enzyme CTP synthetase[9][10]. Its roles extend far beyond being a simple metabolite.

Key Functions:

- **RNA Synthesis:** CTP is one of the four essential ribonucleoside triphosphates required by RNA polymerases for the transcription of DNA into RNA[2][4][6].
- **Glycerophospholipid Biosynthesis:** It is a critical coenzyme in the synthesis of phospholipids, such as phosphatidylcholine, a major component of cell membranes[1][2]. In the Kennedy pathway, CTP reacts with phosphocholine to form CDP-choline, a rate-limiting step in phosphatidylcholine synthesis[3][9].
- **Protein and Lipid Glycosylation:** CTP is involved in the activation of sugars for glycosylation reactions. For instance, it is a substrate for enzymes that produce CMP-sialic acids, which are then used in the sialylation of proteins and lipids[2][3].
- **Cellular Signaling:** CTP acts as an agonist for certain P2X purinergic receptors, which are cation-permeable ligand-gated ion channels, implicating it in intercellular signaling pathways[2][11].

Below is a diagram illustrating the central metabolic position of CTP.



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Caption: Central role of CTP in cellular metabolism.

Experimental Protocols & Methodologies

Accurate and reproducible experimental results depend on the correct preparation and analysis of reagents. The following protocols provide detailed methodologies for common laboratory procedures involving CTP disodium salt.

Preparation of a Standard 100 mM Stock Solution

This protocol describes the preparation of a standard aqueous stock solution of CTP for use in enzymatic assays and other in vitro applications.

Materials:

- CTP Disodium Salt (e.g., ≥95% purity)
- Nuclease-free water
- 1 M NaOH solution
- Calibrated pH meter
- Sterile, nuclease-free microcentrifuge tubes

Procedure:

- **Weighing:** On a calibrated analytical balance, carefully weigh the amount of CTP disodium salt powder required to make the desired volume of a 100 mM solution. (e.g., for 1 mL of solution, weigh 52.71 mg).
- **Dissolution:** Transfer the powder to a sterile microcentrifuge tube. Add approximately 80% of the final desired volume of nuclease-free water. Vortex gently until the powder is completely dissolved. The solution should be clear and colorless[8].
- **pH Adjustment:** Place the tube in an ice bath to keep the solution cool. Using a calibrated pH meter, measure the pH of the solution. Carefully add small aliquots of 1 M NaOH to adjust the pH to a final value between 7.3 and 7.5.[7] Note: Aqueous solutions of nucleoside triphosphates are more stable at a slightly alkaline pH (>7.5)[11].
- **Final Volume:** Add nuclease-free water to reach the final desired volume and mix thoroughly.
- **Aliquoting and Storage:** Dispense the solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C[2].

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of CTP disodium salt and separating it from potential impurities such as CMP, CDP, and other nucleotide derivatives[5]. The following is a representative protocol based on established ion-pair reversed-phase chromatography methods.

Instrumentation and Reagents:

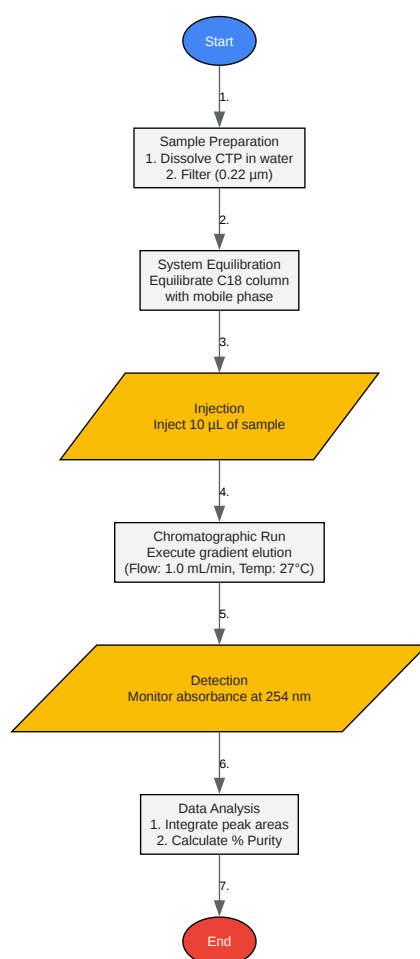
- HPLC System: With a UV detector or Mass Spectrometer (MS).
- Column: Reversed-phase C18 column (e.g., Waters Symmetry C18, 4.6 x 150 mm, 3.5 μ m particle size)[4].
- Mobile Phase A: 10 mM tetrabutylammonium hydroxide, 10 mM KH_2PO_4 , 0.25% Methanol, adjusted to pH 6.9[4].
- Mobile Phase B: 5.6 mM tetrabutylammonium hydroxide, 50 mM KH_2PO_4 , 30% Methanol, adjusted to pH 7.0[4].
- Sample Diluent: Nuclease-free water.
- Detection: UV at 254 nm[4].

Methodology:

- Sample Preparation: Prepare a 1 mg/mL solution of CTP disodium salt in nuclease-free water. Filter the sample through a 0.22 μ m syringe filter before injection.
- System Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 60% Mobile Phase A, 40% Mobile Phase B) at a flow rate of 1.0 mL/min until a stable baseline is achieved[4]. Maintain column temperature at 27°C[4].
- Injection: Inject a defined volume (e.g., 10 μ L) of the prepared sample onto the column.
- Chromatographic Separation: Run a gradient elution program. A typical program might be:

- 0-30 min: Gradient from 40% B to 60% B.
- 30-60 min: Hold at 60% B^[4].
- Data Analysis: Identify the CTP peak based on its retention time compared to a known standard. Purity is calculated by determining the area of the CTP peak as a percentage of the total area of all observed peaks. Potential impurities like CMP and CDP will have different retention times.

The following diagram outlines the general workflow for this HPLC analysis.



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Caption: General workflow for HPLC-based purity analysis of CTP.

Conclusion

CTP disodium salt is an indispensable reagent in life sciences research. Its fundamental roles in the synthesis of RNA and phospholipids, coupled with its involvement in glycosylation and cell signaling, make it a molecule of significant interest. A thorough understanding of its physicochemical properties, adherence to proper handling and storage protocols, and the use of validated analytical methods are paramount for ensuring the integrity and reproducibility of experimental outcomes in research and drug development.

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